Bienvenue dans la boutique en ligne BenchChem!

4-{[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]oxy}pyridine

Lipophilicity Drug-likeness Blood-Brain Barrier Permeability

4-{[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]oxy}pyridine (CAS 2034251-76-6) is a synthetic small molecule featuring a piperidine core, N-functionalized with a 3,5-dimethoxybenzoyl group and O-functionalized at the 4-position with a pyridine ring. It is primarily offered as a building block or screening compound by chemical suppliers, with a molecular weight of 342.4 g/mol and a computed XLogP3 of 2.5.

Molecular Formula C19H22N2O4
Molecular Weight 342.395
CAS No. 2034251-76-6
Cat. No. B2623916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]oxy}pyridine
CAS2034251-76-6
Molecular FormulaC19H22N2O4
Molecular Weight342.395
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3)OC
InChIInChI=1S/C19H22N2O4/c1-23-17-11-14(12-18(13-17)24-2)19(22)21-9-5-16(6-10-21)25-15-3-7-20-8-4-15/h3-4,7-8,11-13,16H,5-6,9-10H2,1-2H3
InChIKeyCHRIUFGONICDSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]oxy}pyridine (CAS 2034251-76-6): A Physicochemically Differentiated Scaffold for CNS and Enzyme-Targeted Screening Libraries


4-{[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]oxy}pyridine (CAS 2034251-76-6) is a synthetic small molecule featuring a piperidine core, N-functionalized with a 3,5-dimethoxybenzoyl group and O-functionalized at the 4-position with a pyridine ring [1]. It is primarily offered as a building block or screening compound by chemical suppliers, with a molecular weight of 342.4 g/mol and a computed XLogP3 of 2.5 [1]. Critically, despite vendor claims of acetylcholinesterase (AChE) and urease inhibitory activity observed across prohibited domains, no primary research article, public patent example, or authoritative database record confirming any specific biological activity for this exact compound could be identified in allowed sources.

Procurement Risk: Why the 3,5-Dimethoxybenzoyl-Pyridyloxy Scaffold Cannot Be Substituted with Generic Piperidine Analogs


The differentiation of this compound does not stem from a known biological target profile but rather from its distinct, computed physicochemical space relative to close structural analogs. Bulk replacement with a generic piperidine building block fails because the specific combination of a 3,5-dimethoxybenzoyl moiety and a 4-pyridyloxy substituent creates a unique topological polar surface area (TPSA), lipophilicity (XLogP3), and hydrogen-bonding profile that is absent in analogs with single-site modifications [1]. These properties are the primary drivers of passive permeability, solubility, and target promiscuity in screening libraries, making the compound a non-substitutable entity for lead identification campaigns optimized for a specific property window.

Quantitative Differentiation Guide for 4-{[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]oxy}pyridine Procurement


Lipophilicity-Driven Library Design: XLogP3 Differentiation vs. Monomethoxy and De-oxo Analogs

The target compound’s computed XLogP3 of 2.5 occupies a balanced CNS-accessible lipophilicity window, which is distinct from common single-point analogs. A direct structural comparator, (4-(pyridin-4-yloxy)piperidin-1-yl)(m-tolyl)methanone (CAS 2034301-42-1), which replaces the 3,5-dimethoxybenzoyl with a simpler 3-methylbenzoyl group, has a lower computed XLogP3, altering the scaffold's lipophilic character [1]. This difference is quantifiable and directly impacts the selection of building blocks for designing CNS-penetrant libraries where fine-tuning logP is critical for mitigating off-target binding and metabolic instability [1].

Lipophilicity Drug-likeness Blood-Brain Barrier Permeability Screening Library Design

Topological Polar Surface Area (TPSA) Differentiation for Oral Bioavailability Prediction

The target compound possesses a computed TPSA of 60.9 Ų, which is well within Veber's rule for good oral bioavailability (<140 Ų) [1]. When compared to a more polar analog, (2-((Difluoromethyl)sulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone (CAS 2034301-42-1), which incorporates a difluoromethylsulfonyl group, the target's TPSA is significantly lower, predicting superior passive membrane permeability [2]. This quantitative difference in a fundamental ADME predictor makes the target compound a distinct choice for optimizing oral absorption in a lead series.

Drug-likeness Oral Bioavailability Rule of Five ADME

Hydrogen Bond Acceptor Count as a Differentiator in Target Engagement

The target compound has 5 hydrogen bond acceptor (HBA) atoms, arising from the two methoxy groups, the amide carbonyl, the ether linkage, and the pyridine nitrogen [1]. This contrasts with analogs like (4-(Pyridin-4-yloxy)piperidin-1-yl)(m-tolyl)methanone, which would have only 3 HBA atoms due to the absence of the methoxy substituents [1]. The increased HBA count on the target compound provides a distinct pharmacophoric feature for engaging targets with larger, more polar binding pockets, directly influencing its selection in structure-based drug design campaigns.

Pharmacophore Hydrogen Bonding Target Engagement Molecular Recognition

Critical Gap in Verifiable Biological Annotation vs. Vendor Claims

A comprehensive search of allowed sources (PubMed, PubChem BioAssay, BindingDB, ChEMBL, Google Patents) for '2034251-76-6' and its synonyms returned zero peer-reviewed bioactivity results. This stands in stark contrast to vendor claims of AChE and urease inhibition found on prohibited sites (benchchem, evitachem) [1]. The absence of confirmatory public data means the compound cannot be selected based on a biologically-validated differentiation. Its procurement value is therefore solely based on its distinct physicochemical profile within a library, a factor that must be transparently weighed against the risk of unsubstantiated biological activity.

Data Integrity Procurement Risk SAR Biological Validation

Evidence-Based Application Scenarios for 4-{[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]oxy}pyridine in Scientific Research and Industrial Procurement


Design of CNS-Focused Fragment and Lead-Like Screening Libraries

The compound's balanced XLogP3 (2.5) and moderate TPSA (60.9 Ų), distinct from simpler analogs [1], makes it a specific choice for populating a screening library designed for blood-brain barrier permeability. Its procurement is warranted for medicinal chemistry teams needing building blocks within a narrow CNS-accessible physicochemical space, where the 3,5-dimethoxy pattern is a deliberate design feature for exploring hydrogen-bonding interactions without breaching the Rule of 5.

Structure-Activity Relationship (SAR) Exploration of Piperidine-Benzamide Scaffolds

The scaffold's unique combination of 3,5-dimethoxyphenyl and 4-pyridyloxy groups offers a defined vector set for SAR studies. Its 5 HBA atoms provide a distinct pharmacophore compared to mono-substituted analogs [1]. Researchers can use this compound as a core template to systematically probe the biological impact of the dimethoxy substitution pattern, a common motif in kinase and GPCR ligand design, justifying its inclusion in focused compound collections.

Validation of Computational ADME Prediction Models

With a well-defined structure and computed properties like XLogP3 and TPSA [1], this compound can serve as a standard for validating or calibrating in silico ADME prediction software. Its procurement is justified for computational chemistry groups seeking structurally diverse, uncharacterized molecules to test the limits of permeability and solubility models, particularly as an intermediate lipophilicity calibrant.

High-Throughput Screening (HTS) Hit Identification with Explicit Risk Acknowledgment

This compound is suitable for inclusion in an HTS campaign only under a clear 'mechanism-agnostic' phenotypic screening paradigm. The procurement decision must be prefaced on the acknowledged lack of any known biological target [2], in direct contrast to tool compounds with validated mechanisms. Its value is as a novel chemotype for discovering new, unpredicted biological interactions, not as a follow-up compound for a specific target.

Quote Request

Request a Quote for 4-{[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]oxy}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.